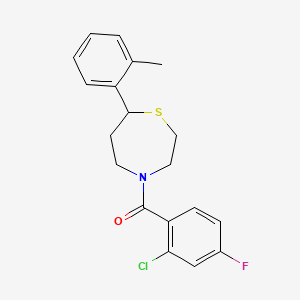

4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane

Description

4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane is a complex organic compound that features a combination of chloro, fluoro, and thiazepane groups

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNOS/c1-13-4-2-3-5-15(13)18-8-9-22(10-11-24-18)19(23)16-7-6-14(21)12-17(16)20/h2-7,12,18H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZDQQDOJVWPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane typically involves multi-step organic reactionsThe final step involves the coupling of the thiazepane derivative with the substituted phenyl group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl ring where the chloro and fluoro groups are located

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups like amines or ethers .

Scientific Research Applications

Chemistry

In chemistry, 4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways. Research is ongoing to determine its efficacy and safety in various therapeutic applications .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the development of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane involves its interaction with specific molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

(2-Chloro-4-fluoro-phenyl)-o-tolyl-methanone: This compound shares a similar core structure but lacks the thiazepane ring, which may result in different chemical and biological properties.

2-(2-fluorophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide: Another related compound with a thiazole ring instead of a thiazepane ring, which could lead to variations in reactivity and application.

Uniqueness

The presence of the thiazepane ring in 4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane distinguishes it from other similar compounds. This structural feature may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development .

Biological Activity

The compound 4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane is a novel thiazepane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C18H17ClF N2OS

- Molecular Weight: 348.85 g/mol

This compound features a thiazepane ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazepane ring may facilitate binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory , antioxidant , and antimicrobial properties.

Antimicrobial Activity

Studies have shown that thiazepane derivatives can exhibit significant antimicrobial properties. The presence of the chloro and fluoro substituents in the benzoyl moiety enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.

Case Study 1: Neuroprotective Effects

In a study conducted on neuroprotective properties, the compound was tested in a zebrafish model of epilepsy. Results indicated significant improvements in seizure behavior and neurochemical profiling, suggesting that it may modulate neurotransmitter levels effectively.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of thiazepane derivatives, including our compound. It was found to induce apoptosis in cancer cell lines via activation of caspase pathways and inhibition of cell proliferation markers.

Q & A

Q. What are the critical steps in synthesizing 4-(2-chloro-4-fluorobenzoyl)-7-(2-methylphenyl)-1,4-thiazepane, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

- Ring formation : Cyclization of precursors (e.g., thiols and amines) under controlled temperatures (80–120°C) to form the thiazepane core .

- Functionalization : Introducing substituents via nucleophilic acyl substitution (for benzoyl groups) or cross-coupling reactions (for aryl groups like 2-methylphenyl) .

- Purification : Chromatography (e.g., flash column or HPLC) is critical for isolating the compound with ≥95% purity, confirmed via NMR and mass spectrometry .

Q. What analytical techniques are essential for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine and chlorine coupling patterns) and ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈ClFNO₂S) and detects isotopic signatures of halogens .

- X-ray Crystallography : Resolves stereochemistry of the thiazepane ring and substituent orientation .

Q. How stable is this compound under standard laboratory conditions?

- Thermal Stability : Stable at room temperature but degrades above 150°C due to sulfur-nitrogen bond cleavage .

- Light Sensitivity : Fluorinated and chlorinated aryl groups may undergo photodegradation; storage in amber vials is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to reduce byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DBU improve cyclization efficiency .

- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor reaction progress and adjust time/temperature parameters dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Replication : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to suspected targets (e.g., GPCRs or kinases) .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to harmonize data from disparate studies, accounting for variables like assay sensitivity .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent Variation : Replace 2-methylphenyl with electron-deficient aryl groups (e.g., 2,5-difluorophenyl) to enhance metabolic stability .

- Ring Modifications : Compare 1,4-thiazepane with 1,4-diazepane analogs to assess the impact of sulfur on conformational flexibility and target binding .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the benzoyl group) .

Q. What computational methods predict the compound’s reactivity and degradation pathways?

Q. How do fluorinated substituents influence bioactivity compared to non-fluorinated analogs?

- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the benzoyl group, enhancing interactions with nucleophilic residues in enzyme active sites .

- Metabolic Resistance : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative microsomal stability assays .

Q. What challenges arise in functionalizing the thiazepane ring, and how are they addressed?

- Steric Hindrance : Bulky substituents (e.g., 2-methylphenyl) limit access to the nitrogen atom; use microwave-assisted synthesis to overcome kinetic barriers .

- Regioselectivity : Protect reactive sites (e.g., sulfur) with trityl groups during benzoylation to direct functionalization to the nitrogen .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Knockout Models : Use CRISPR/Cas9 to delete putative target genes and assess loss of activity .

- Transcriptomic Profiling : RNA-seq identifies downstream pathways affected by the compound, distinguishing primary targets from secondary effects .

Methodological Notes

- Synthetic Protocols : Always include inert atmosphere (N₂/Ar) for reactions involving sulfur or nitrogen heterocycles to prevent oxidation .

- Data Reproducibility : Document solvent lot numbers and catalyst sources, as trace impurities (e.g., Pd residues) can skew results .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds, which may require specialized waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.